Salbutamol-d9 (acetate)

HILIC-MS/MS human plasma quantification pharmacokinetic studies

For labs facing matrix effect failures with salbutamol-d3 in HILIC-MS/MS, Salbutamol-d9 (acetate) provides a validated solution. This +9 Da deuterated standard resolves endogenous interferences that compromise d3 variants under HILIC conditions. - Achieves 11.7 pg/mL LLOQ with precision RSD <14.1% in human plasma. - Optimized MRM transitions (m/z 249→149+167) ensure clear discrimination from native analyte. - Supplied as the acetate salt (MW 308.42); ideal for doping control and inhalation pharmacokinetic studies.

Molecular Formula C15H25NO5
Molecular Weight 308.42 g/mol
Cat. No. B15088746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalbutamol-d9 (acetate)
Molecular FormulaC15H25NO5
Molecular Weight308.42 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O
InChIInChI=1S/C13H21NO3.C2H4O2/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-2(3)4/h4-6,12,14-17H,7-8H2,1-3H3;1H3,(H,3,4)/i1D3,2D3,3D3;
InChIKeyFNSZTAIRFCUOBB-KYRNGWDOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salbutamol-d9 (acetate): A Deuterated Internal Standard for LC-MS/MS Quantification of β2-Agonists


Salbutamol-d9 (acetate) (CAS 1781417-68-2), also designated as Albuterol-d9 acetate, is a stable isotope-labeled internal standard consisting of the short-acting β2-adrenergic receptor agonist salbutamol wherein nine hydrogen atoms are replaced by deuterium at the tert-butylamino moiety . This compound is manufactured as an acetate salt with a molecular weight of 308.42 g/mol and is purpose-built for accurate quantification of salbutamol in complex biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The deuterium labeling creates a mass shift of +9 Da relative to unlabeled salbutamol, enabling clear mass spectrometric discrimination between the analyte and internal standard while preserving near-identical physicochemical behavior to the native compound during sample extraction and chromatographic separation .

Why Salbutamol-d9 (acetate) Cannot Be Substituted by Salbutamol-d3 or Non-Deuterated Analogs in Quantitative LC-MS/MS Workflows


Although both salbutamol-d9 and salbutamol-d3 are deuterated internal standards intended for salbutamol quantification, their analytical performance diverges substantially depending on chromatographic separation mode and MS fragmentation behavior. In reversed-phase LC-MS/MS, salbutamol-d9 exhibits a documented vulnerability to hydrogen-deuterium exchange during collision-induced dissociation, leading to reduced matrix effect compensation efficacy relative to salbutamol-d3 [1]. Conversely, under hydrophilic interaction chromatography (HILIC) conditions, salbutamol-d9 demonstrates superior chromatographic resolution from endogenous interferences compared to salbutamol-d3, enabling a lower limit of quantification of 11.7 pg/mL in human plasma — a sensitivity threshold that may not be achievable with salbutamol-d3 in the same HILIC-based workflow [2]. Non-deuterated salbutamol cannot serve as an internal standard due to its identical mass and retention time to the target analyte, precluding MS discrimination. Generic substitution between d3 and d9 variants without consideration of chromatographic mode and fragmentation pathway will compromise analytical accuracy and method reproducibility.

Salbutamol-d9 (acetate): Product-Specific Quantitative Evidence for Informed Procurement Decisions


HILIC-MS/MS Sensitivity: Salbutamol-d9 Achieves 11.7 pg/mL LLOQ in Human Plasma

When employed as an internal standard in a hydrophilic interaction chromatography-tandem mass spectrometry (HILIC-MS/MS) method for human plasma, salbutamol-d9 enabled a lower limit of quantification (LLOQ) of 11.7 pg/mL for salbutamol [1]. In contrast, a reversed-phase UPLC-MS/MS method for human urine using salbutamol-d3 as internal standard reported an LLOQ of 0.3 ng/mL (300 pg/mL) [2]. The HILIC-d9 approach achieves approximately 25-fold greater sensitivity, which is critical for detecting low systemic concentrations following inhaled or low-dose salbutamol administration.

HILIC-MS/MS human plasma quantification pharmacokinetic studies sub-pg/mL sensitivity

Matrix Effect Compensation: Salbutamol-d9 Demonstrated Inferior Performance to Salbutamol-d3 in Pork Tissue by ID-LC-MS/MS

A 2024 comparative analysis of deuterium-labeled internal standards for salbutamol quantification in pork tissue via isotope dilution-LC-MS/MS (ID-LC-MS/MS) directly evaluated salbutamol-d9 against salbutamol-d3 [1]. The study found that salbutamol-d9 was less effective in compensating for matrix effects due to hydrogen-deuterium exchange occurring during MS fragment formation [1]. Consequently, salbutamol-d3 was selected for implementation of the ID-LC-MS/MS method, which achieved average recoveries ranging from 93.8% to 107.3% with RSD <6.1% [1]. This head-to-head comparison identifies a specific analytical vulnerability of salbutamol-d9 in reversed-phase LC-MS/MS applications involving complex food matrices.

isotope dilution mass spectrometry matrix effect compensation hydrogen-deuterium exchange food safety testing

Chromatographic Resolution in HILIC: Salbutamol-d9 Separates from Endogenous Interferences in 3.5-Minute Run

In a validated HILIC-MS/MS method for human plasma, salbutamol-d9 and unlabeled salbutamol were separated on a Luna HILIC column (100 mm × 3.0 mm, 3 μm) using an isocratic mobile phase of acetonitrile (with 0.1% formic acid) and 5 mmol/L ammonium acetate (pH 8.5) at a 93:7 ratio, achieving a total chromatographic run time of 3.5 minutes [1]. The method employed simple protein precipitation with acetonitrile as the sole sample preparation step, yet achieved an LLOQ of 11.7 pg/mL with intra- and inter-day precision RSD <14.1% and accuracy ranging from -3.8% to +0.8% [1]. In contrast, a reversed-phase LC-MS/MS method using salbutamol-d3 in milk required an HLB solid-phase extraction cartridge and achieved a total analysis time of approximately 45 minutes per sample [2].

HILIC chromatography chromatographic resolution plasma protein precipitation method development

Product Purity and Isotopic Enrichment Specifications: Salbutamol-d9 (acetate) Commercial Grade Analysis

Commercial salbutamol-d9 (acetate) distributed by WITEGA (Product No. BA044) is specified with isotopic purity >98.0 atom% D (determined by MS) and HPLC purity >99.0%, yielding overall purity >99.0% (HPLC) with documented traceability via a detailed Certificate of Analysis . Alternative suppliers report purity specifications ranging from >95% to 98+% for the salbutamol-d9 free base form . Salbutamol-d3 commercial specifications from major vendors indicate HPLC purity of 98.59% to 98.68% . The acetate salt formulation of salbutamol-d9 (CAS 1781417-68-2, MW 308.42 g/mol) differs from the free base form (CAS 1173021-73-2, MW 248.37 g/mol), with the acetate salt potentially offering different solubility characteristics that may influence stock solution preparation protocols .

isotopic purity HPLC purity certificate of analysis quality specifications

Salbutamol-d9 (acetate): Optimal Research and Industrial Application Scenarios Based on Verified Analytical Performance


Clinical Pharmacokinetic Studies of Inhaled Salbutamol Requiring Ultra-Trace Plasma Quantification

Salbutamol-d9 (acetate) is optimally deployed as an internal standard in HILIC-MS/MS methods for quantifying salbutamol in human plasma following aerosol inhalation, where systemic concentrations may fall below 100 pg/mL. The validated method using salbutamol-d9 achieved an LLOQ of 11.7 pg/mL with a linear range extending to 2340 pg/mL, utilizing simple acetonitrile protein precipitation and a 3.5-minute isocratic HILIC separation [1]. The MRM transitions (m/z 240→148+166 for salbutamol; m/z 249→149+167 for d9-salbutamol) provide clear mass discrimination, and the method demonstrated intra- and inter-day precision RSD <14.1% with accuracy ranging from -3.8% to +0.8% [1].

High-Throughput Urine Doping Control Analysis Validated to 500 ng/mL

Salbutamol-d9 has been validated as an internal standard for mass spectrometric detection of salbutamol in human urine samples at concentrations up to 500 ng/mL, establishing its suitability for doping control applications [1]. The validated method supports quantification in the concentration range relevant to World Anti-Doping Agency (WADA) decision limits for salbutamol. Laboratories performing anti-doping analyses may select salbutamol-d9 for urine-based methods where the validated upper concentration limit of 500 ng/mL aligns with expected sample concentrations.

Multi-Residue β-Agonist Screening in Food Matrices (Cautionary Application)

For reversed-phase LC-MS/MS quantification of salbutamol in animal-derived food products (pork, milk, eggs), published evidence indicates that salbutamol-d3 may be the preferred internal standard over salbutamol-d9 [1][2]. A 2024 Food Chemistry study demonstrated that salbutamol-d9 exhibited reduced matrix effect compensation efficacy due to hydrogen-deuterium exchange during MS fragment formation in pork tissue analysis, leading researchers to select salbutamol-d3 for their validated ID-LC-MS/MS method [1]. The salbutamol-d3-based method achieved average recoveries of 93.8-107.3% with RSD <6.1% [1]. Therefore, procurement of salbutamol-d9 for food safety applications should be limited to HILIC-based workflows or methods where the hydrogen-deuterium exchange vulnerability has been specifically evaluated and mitigated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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